molecular formula C14H13Cl2N3O2 B10903953 N-cyclopropyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-cyclopropyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10903953
M. Wt: 326.2 g/mol
InChI Key: LDZYTSODSBTQSG-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group, a dichlorophenoxy moiety, and a pyrazole carboxamide core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate. This intermediate is then reacted with a cyclopropylamine derivative under controlled conditions to introduce the cyclopropyl group. The final step involves the formation of the pyrazole carboxamide core through a cyclization reaction with a suitable reagent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a large scale .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to and inhibit the activity of enzymes involved in cell wall synthesis in fungi, leading to antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to its combination of a cyclopropyl group and a pyrazole carboxamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various fields .

Properties

Molecular Formula

C14H13Cl2N3O2

Molecular Weight

326.2 g/mol

IUPAC Name

N-cyclopropyl-1-[(2,4-dichlorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C14H13Cl2N3O2/c15-9-1-4-13(11(16)7-9)21-8-19-6-5-12(18-19)14(20)17-10-2-3-10/h1,4-7,10H,2-3,8H2,(H,17,20)

InChI Key

LDZYTSODSBTQSG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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